3-Bromobutyric acid
Overview
Description
3-Bromobutyric acid is a clear colorless to yellow liquid . It has a molecular formula of CH3CHBrCH2COOH . It has been used in the synthesis of β-butyrolactone, a monomer for a naturally occurring polyester, D-poly-β-hydroxybutyrate . It has also been used to investigate the effect of halo acids on the activity of aspartate aminotransferase isoenzymes in their pyridoxamine form .
Synthesis Analysis
3-Bromobutyric acid has been used in the synthesis of β-butyrolactone, a monomer for a naturally occurring polyester, D-poly-β-hydroxybutyrate . It has also been used in the synthesis of optically active β-lactones .Molecular Structure Analysis
The molecular structure of 3-Bromobutyric acid is CH3CHBrCH2COOH . The molecular weight is 167.001 Da .Chemical Reactions Analysis
3-Bromobutyric acid has been used in various chemical reactions. For instance, it has been used in the synthesis of β-butyrolactone, a monomer for a naturally occurring polyester, D-poly-β-hydroxybutyrate . It has also been used to investigate the effect of halo acids on the activity of aspartate aminotransferase isoenzymes in their pyridoxamine form .Physical And Chemical Properties Analysis
3-Bromobutyric acid has a refractive index of n20/D 1.476 and a density of 1.57 g/mL at 20 °C (lit.) . It is a clear colorless to yellow liquid .Scientific Research Applications
1. Thermochemical Degradation of Bacterial Poly-3-Hydroxybutyrate
- Summary of Application: 3-Bromobutyric acid is used in the thermochemical degradation of bacterial poly-3-hydroxybutyrate (PHB) in solutions. This process is used to obtain oligomeric bromo-substituted derivatives of PHB .
- Methods of Application: The degradation of high-molecular-weight PHB was studied in various solvents including bromoform and tetrabromoethane. The reaction follows the E1 mechanism involving the formation of an intermediate carbocation .
- Results: In the case of bromoform and tetrabromoethane, 3-bromobutyric acid residues were formed (61—68% at 100°C and 29—54% at 145°C), along with crotonic acid residues. This indicates the possibility of halogen capture from solvent molecules at the moment of chain scission .
2. Synthesis of β-Butyrolactone
- Summary of Application: 3-Bromobutyric acid is used in the synthesis of β-butyrolactone, a monomer for a naturally occurring polyester, D-poly-β-hydroxybutyrate .
3. Investigation of Aspartate Aminotransferase Isoenzymes
- Summary of Application: 3-Bromobutyric acid is used to investigate the effect of halo acids on the activity of aspartate aminotransferase isoenzymes in their pyridoxamine form .
4. Gas Phase Spectrum Analysis
- Summary of Application: 3-Bromobutyric acid is used in gas phase spectrum analysis . This analysis is important for understanding the properties and behavior of the compound in its gaseous state .
5. Synthesis of Polymers Bearing Active Functional Groups
- Summary of Application: 3-Bromobutyric acid is used in the synthesis of polymers bearing active functional groups. These polymers can add small molecules such as drugs and other biologically active compounds .
6. Attachment of Biologically Active Compounds (BAC) to Polyhydroxyalkanoates (PHAs)
Safety And Hazards
properties
IUPAC Name |
3-bromobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIUIAZIUDPZIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromobutyric acid | |
CAS RN |
2623-86-1 | |
Record name | 3-Bromobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2623-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromobutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-bromobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.258 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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